

Plumieride: A Technical Guide to its Chemical Structure and Pharmacological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Plumieride, an iridoid glycoside predominantly isolated from plants of the Plumeria and Allamanda genera, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of plumieride. Detailed experimental protocols for its isolation and for the evaluation of its biological effects are presented. Furthermore, this guide elucidates the molecular mechanisms underlying its anti-inflammatory, antifungal, and immunostimulatory properties through detailed signaling pathway diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison, making this a vital resource for researchers engaged in natural product chemistry and drug discovery.

Chemical Structure and Physicochemical Properties

Plumieride (CAS No: 511-89-7) is a monoterpenoid belonging to the iridoid class, characterized by a cyclopentanopyran skeleton. It is a glycoside, featuring a glucose moiety attached to the iridoid aglycone.[1]

Table 1: Chemical and Physicochemical Properties of **Plumieride**



Property	Value	Reference(s)	
Molecular Formula	C21H26O12	[1]	
Molecular Weight	470.4 g/mol	[1]	
IUPAC Name	methyl (1S,4aS,7R,7aS)-4'- [(1S)-1-hydroxyethyl]-5'-oxo-1- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyspiro[4a,7a-dihydro-1H- cyclopenta[c]pyran-7,2'- furan]-4-carboxylate	[1]	
Synonyms	Agoniadin, NSC 609065	[1]	
Melting Point	156-158 °C (monohydrate), 224-225 °C (anhydrous)		
Solubility	Soluble in water, methanol, ethanol, ethyl acetate, DMSO, pyridine, chloroform, dichloromethane, acetone		
Optical Rotation	[α]D ²⁰ -114°; [α]D ²⁰ -80° (methanol)		

Spectroscopic Data

The structural elucidation of **plumieride** is confirmed through various spectroscopic techniques.

Table 2: ¹H and ¹³C NMR Spectral Data of Plumieride (CD₃OD, 500/125 MHz)[2]



Position	¹³ C (δ, ppm)	¹Η (δ, ppm, J in Hz)	
Aglycone			
1	93.9	5.15 (d, 8.0)	
3	141.2	7.48 (s)	
4	110.8		
5	29.8	2.85 (m)	
6	39.4	2.10 (m), 2.25 (m)	
7	88.1	4.15 (d, 8.0)	
8	134.5		
9	151.5	5.95 (d, 6.0)	
10	111.9		
11	167.5	_	
OMe	51.7	3.70 (s)	
1'	171.1		
2'	80.1	4.45 (q, 6.5)	
3'	1.40 (d, 6.5)	_	
Glucose Moiety			
1"	100.2	4.65 (d, 7.5)	
2"	74.8	3.20 (m)	
3"	78.1	3.35 (m)	
4"	71.6	3.30 (m)	
5"	77.9	3.40 (m)	
6"	62.8	3.70 (m), 3.85 (m)	

Table 3: FT-IR and Mass Spectrometry Data for Plumieride



Spectroscopic Method	Key Peaks/Fragments	Interpretation	Reference(s)
FT-IR (cm ⁻¹)	2850.6	C-H stretching	[3]
1693.4	Carbonyl group attached to a C-C double bond (-CO- C=C)	[3]	
1655	Ester (-COOR)	[3]	_
1633.6	Non-conjugated double bond (-C=C-C- C-C=C-)	[3]	
1612.4	Conjugated double bond (-C=C-C=C-)	[3]	_
Mass Spectrometry	[M+H]+ at m/z 471.1497	Protonated molecule	[1]
The fragmentation pattern of iridoid glycosides typically involves the neutral loss of the anhydroglucose moiety.	[4][5]		

Biological and Pharmacological Properties

Plumieride exhibits a wide range of biological activities, including anti-inflammatory, antifungal, antioxidant, and immunostimulatory effects.

Table 4: Summary of Biological Activities of Plumieride

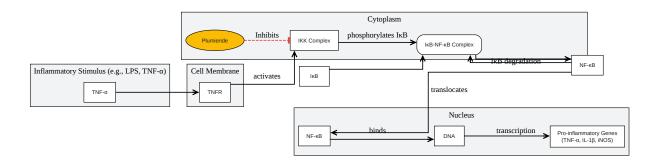


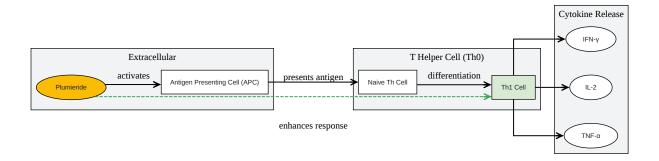
Activity	Model System	Key Findings	Reference(s)
Anti-inflammatory	Candida albicans- infected mice	Downregulation of iNOS, TNF-α, IL-1β, and NF-κB gene expression.	[6]
Antifungal	Candida albicans	Downregulation of virulence genes (ALS1, Plb1, and Hyr1).	[6]
Dermatophytes (Epidermophyton floccosum, Microsporum gypseum)	Strong fungitoxicity.	[7]	
Immunostimulatory	Cyclosporine and cyclophosphamide-treated BALB/c mice	Augments Th-1 response by enhancing the release of TNF-α, IFN-γ, and IL-2.	[8]
Antioxidant	CCl4-induced peroxidative damage in rats	Inhibits membrane lipid peroxidation and restores the antioxidant system.	
Cytotoxicity	P388 mouse leukemia cell line	Low cytotoxicity (IC50 of 85 μg/mL).	-
Radiation-induced fibrosarcoma (RIF) tumor cells	Low cytotoxicity (50% cell kill = 49.5 μg/mL).	[9]	

Mechanisms of Action and Signaling Pathways Anti-inflammatory and Immunostimulatory Activity

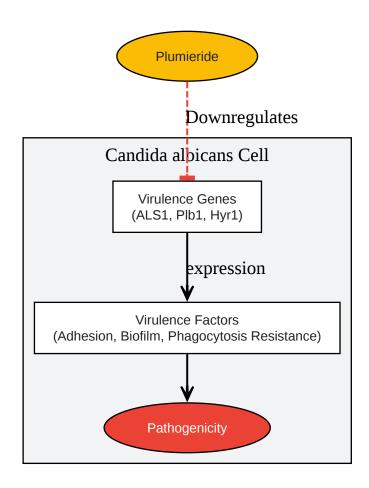


Plumieride exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the expression of pro-inflammatory cytokines and mediators. A closely related iridoid, plumericin, has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκB.[10][11] This suggests a similar mechanism for **plumieride**. Furthermore, **plumieride** has been found to stimulate a Th-1 mediated immune response, which is crucial for cell-mediated immunity.[8]

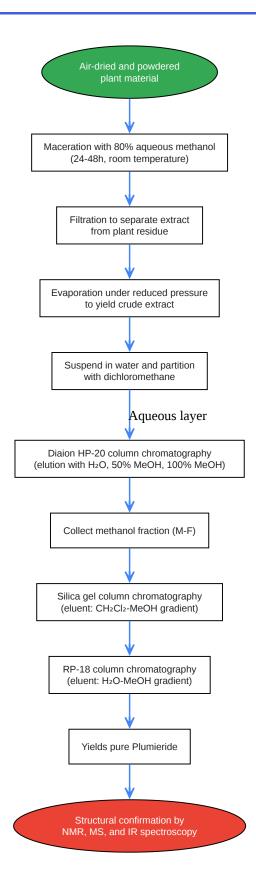












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